molecular formula C11H12N2O2S2 B2922476 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole CAS No. 400087-46-9

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole

Cat. No. B2922476
CAS RN: 400087-46-9
M. Wt: 268.35
InChI Key: ZRAFMIBOPHCIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole” is an organic compound with the molecular formula C11H12N2O2S2 . It is also known by the synonym "2-methylbenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone" .


Molecular Structure Analysis

The molecular structure of “4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole” can be represented by the SMILES notation "Cc1ccccc1CS(=O)(=O)c2c(nns2)C" . The InChI representation is "InChI=1S/C11H12N2O2S2/c1-8-5-3-4-6-10(8)7-17(14,15)11-9(2)12-13-16-11/h3-6H,7H2,1-2H3" .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole” is 268.35518 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Carbonic Anhydrase Inhibitors and Antiglaucoma Agents

One study highlighted the synthesis of benzolamide analogues, including derivatives of 1,3,4-thiadiazole, which showed low nanomolar affinity for carbonic anhydrase isozymes CA I, II, and IV. These compounds were effective as topical antiglaucoma agents in normotensive rabbits, showing better efficacy and prolonged duration of action compared to standard drugs like dorzolamide and brinzolamide (Casini et al., 2003).

Antitubercular Agents

Another research area focuses on developing antituberculosis agents. Derivatives of 1,3,4-thiadiazoles were found to exhibit outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 µM. These compounds showed a highly selective antimycobacterial effect and low in vitro toxicities, making them of particular interest (Karabanovich et al., 2016).

Antifungal Agents

Research into antifungal agents has also been conducted. Aminobenzolamide derivatives of 1,3,4-thiadiazole, acting as potent inhibitors of the enzyme carbonic anhydrase, were also found to be effective antifungal agents against several Aspergillus and Candida species. These findings suggest a potential role in developing new antifungal medications (Mastrolorenzo et al., 2000).

Hypoglycemic Activity

A study on sulfonamido-1,3,4-thiadiazoles showed that these compounds might possess hypoglycemic activity, indicating potential for the development of new treatments for diabetes (Avetisyan et al., 1981).

properties

IUPAC Name

4-methyl-5-[(2-methylphenyl)methylsulfonyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-8-5-3-4-6-10(8)7-17(14,15)11-9(2)12-13-16-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFMIBOPHCIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole

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